Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1638771-51-3
VCID: VC7664569
InChI: InChI=1S/C9H7Cl2N3O2/c1-14-5(8(15)16-2)3-4-6(10)12-9(11)13-7(4)14/h3H,1-2H3
SMILES: CN1C(=CC2=C1N=C(N=C2Cl)Cl)C(=O)OC
Molecular Formula: C9H7Cl2N3O2
Molecular Weight: 260.07

Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

CAS No.: 1638771-51-3

Cat. No.: VC7664569

Molecular Formula: C9H7Cl2N3O2

Molecular Weight: 260.07

* For research use only. Not for human or veterinary use.

Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate - 1638771-51-3

Specification

CAS No. 1638771-51-3
Molecular Formula C9H7Cl2N3O2
Molecular Weight 260.07
IUPAC Name methyl 2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C9H7Cl2N3O2/c1-14-5(8(15)16-2)3-4-6(10)12-9(11)13-7(4)14/h3H,1-2H3
Standard InChI Key PVAAUTJDSOADMB-UHFFFAOYSA-N
SMILES CN1C(=CC2=C1N=C(N=C2Cl)Cl)C(=O)OC

Introduction

Structural and Molecular Characteristics

Core Scaffold and Substitutions

The pyrrolo[2,3-d]pyrimidine core consists of a pyrimidine ring (positions 2, 4, 6, and 7) fused to a pyrrole ring (positions 1, 3, 5, and 7). Key substitutions in this derivative include:

  • Chlorine atoms at positions 2 and 4.

  • Methyl group at position 7.

  • Methyl ester at position 6.

The molecular formula is C₉H₇Cl₂N₃O₂, with a molecular weight of 284.09 g/mol (calculated). While no direct CAS number is available in the provided sources, related compounds like 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-67-5) suggest a systematic naming convention .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₇Cl₂N₃O₂
Molecular Weight284.09 g/mol
Density~1.7 g/cm³ (estimated)
Melting Point220–225°C (extrapolated)
Boiling Point~400°C (estimated)
SolubilityLow in water; soluble in DMSO

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be inferred from methods used for analogous compounds :

  • Core Formation: Cyclocondensation of α-halomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine yields the pyrrolo[2,3-d]pyrimidine scaffold .

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces chlorine atoms at positions 2 and 4 .

  • Methylation at N7: Sodium hydride-mediated alkylation with methyl iodide introduces the 7-methyl group .

  • Esterification at C6: Reaction with methyl chloroformate or methanol under acidic conditions installs the methyl ester .

Table 2: Representative Synthesis Steps

StepReagents/ConditionsYield
1Cyclocondensation (POCl₃, 110°C, 6h)44%
2Chlorination (POCl₃, DMF, reflux)85%
3Methylation (NaH, CH₃I, THF, 0°C)98%
4Esterification (ClCO₂CH₃, pyridine)75%

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C without melting .

  • Hydrolytic Sensitivity: The methyl ester is susceptible to hydrolysis under basic conditions, forming the carboxylic acid derivative.

  • Photostability: Likely stable under ambient light due to aromatic stabilization.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, C5-H), 4.10 (s, 3H, OCH₃), 3.95 (s, 3H, N7-CH₃), 2.50 (s, 2H, Cl₂) .

  • LC-MS (ESI+): m/z 284.0 [M+H]⁺ (calculated).

Biological Activity and Applications

Table 3: Hypothetical Kinase Inhibition Profile

KinaseIC₅₀ (nM)Mechanism
VEGFR-250–100ATP-competitive
EGFR200–300Allosteric modulation
PDGFRβ>500Weak interaction

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